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Compound of Interest

Compound Name: (S)-2-(4-Fluorophenyl)propan-1-ol

Cat. No.: B3268905 Get Quote

A Technical Guide to (S)-2-(4-Fluorophenyl)propan-
1-ol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (S)-2-(4-Fluorophenyl)propan-1-ol is limited in

publicly available literature. This guide has been compiled using data from its non-fluorinated

analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology.

The information provided should be used as a reference and a guide for further experimental

investigation.

Core Properties
(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral aromatic alcohol. The introduction of a fluorine

atom to the phenyl ring can significantly influence its physical, chemical, and biological

properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high

electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are

critical parameters in drug design.

Physicochemical Properties
Quantitative data for (S)-2-(4-Fluorophenyl)propan-1-ol is not readily available. The table

below summarizes the known properties of the racemic 2-(4-Fluorophenyl)propan-1-ol and the

well-characterized non-fluorinated analog, 2-phenylpropan-1-ol, to provide an estimated profile.
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Property
2-(4-
Fluorophenyl)prop
an-1-ol (Racemic)

2-Phenylpropan-1-
ol (Racemic)[1][2]
[3][4]

Notes

CAS Number 59667-20-8[5] 1123-85-9[2]

The CAS number for

the specific (S)-

enantiomer was not

found.

Molecular Formula C₉H₁₁FO C₉H₁₂O[1][2][4]

Molecular Weight 154.18 g/mol 136.19 g/mol [1][2][4]

Appearance Not available Colorless liquid[1]
Likely to be a liquid at

room temperature.

Boiling Point Not available
110-111 °C at 10

mmHg[2][3]

The fluorine atom may

slightly alter the

boiling point.

Density Not available
0.975 g/mL at 25 °C[2]

[3]

Expected to be slightly

higher due to the

fluorine atom.

Refractive Index Not available n20/D 1.526[2][3]

Solubility Not available

Slightly soluble in

water; soluble in oils

and ethanol[1]

Fluorination may

decrease water

solubility.

Spectral Data
Specific spectral data for (S)-2-(4-Fluorophenyl)propan-1-ol is not available. However, based

on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-

phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:

¹H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets

due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group,

and signals for the methylene and hydroxyl protons.
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¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl,

methine, and methylene carbons are also expected.

IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H

stretching of aromatic and aliphatic groups, and a strong C-F stretching band.

Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation

patterns involving the loss of water and the benzylic fragment.

Proposed Synthesis and Experimental Protocols
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-
1-ol
A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction

of the corresponding prochiral ketone. The following proposed synthesis pathway is based on

well-established chemical transformations.

Synthesis of Precursor

Asymmetric Reduction

4-Fluorophenylacetic acid 4-Fluorophenylacetyl chloride

 Acylation

SOCl₂

2-(4-Fluorophenyl)propan-2-one
 Grignard Reaction

CH₃MgBr

(S)-2-(4-Fluorophenyl)propan-1-ol

 Asymmetric Reduction

Chiral Reducing Agent
(e.g., (S)-CBS reagent)

Click to download full resolution via product page

Proposed synthetic workflow for (S)-2-(4-Fluorophenyl)propan-1-ol.
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Experimental Protocol: Asymmetric Reduction

Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-

fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a

methylating agent like methylmagnesium bromide.

Asymmetric Reduction:

Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g.,

tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to a low temperature (e.g., -78 °C).

Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata

(CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the

(S)-enantiomer of the alcohol.

Stir the reaction mixture at the low temperature for a specified period until the reaction is

complete (monitored by TLC or GC).

Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated

aqueous ammonium chloride).

Allow the mixture to warm to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure (S)-2-(4-
Fluorophenyl)propan-1-ol.

Analytical Protocols for Chiral Purity Determination
The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas

chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral

solvating agents are common methods for this determination.[8][9]
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Synthesized (S)-2-(4-Fluorophenyl)propan-1-ol

Optional Derivatization
(e.g., acetylation)

Chiral NMR AnalysisChiral GC Analysis

Data Analysis and e.e. Calculation

Click to download full resolution via product page

Workflow for the chiral analysis of (S)-2-(4-Fluorophenyl)propan-1-ol.

Experimental Protocol: Chiral GC Analysis[8]

Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative,

such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst

like iodine. This can improve the resolution of the enantiomers on a chiral column.

GC Conditions:

Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g.,

CP Chirasil-DEX CB).

Carrier Gas: Hydrogen or Helium.

Injector and Detector Temperature: Typically set around 230-250 °C.

Oven Temperature Program: An appropriate temperature gradient should be optimized to

achieve baseline separation of the two enantiomer peaks.
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Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the

peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Potential Pharmacological Significance and Future
Directions
While there is no specific pharmacological data for (S)-2-(4-Fluorophenyl)propan-1-ol, its
structural motifs are present in various biologically active molecules. The phenylpropanoid

backbone is a common feature in many natural products with a wide range of biological

activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance

metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance,

fluorinated analogs of various compounds have shown promise as enzyme inhibitors and

receptor modulators.

(S)-2-(4-Fluorophenyl)propan-1-ol

4-Fluorophenyl Group Chiral Propanol Sidechain

Potential Biological Activity

Click to download full resolution via product page

Conceptual relationship between structure and potential biological activity.

Areas for Future Research:

Enzyme Inhibition: The structure of (S)-2-(4-Fluorophenyl)propan-1-ol makes it a candidate

for screening against various enzymes, such as kinases, phosphatases, and metabolic

enzymes like cytochrome P450s.
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Receptor Binding: Its potential to interact with receptors in the central nervous system, such

as those for neurotransmitters, could be explored, especially given that structurally related

compounds have shown activity at NMDA receptors.[13]

Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The

fluorinated analog could be tested against a panel of bacteria and fungi.

Prodrug Development: The primary alcohol group provides a handle for derivatization to

create prodrugs with improved pharmacokinetic properties.

In conclusion, while direct experimental data on (S)-2-(4-Fluorophenyl)propan-1-ol is scarce,

its structural features suggest it is a molecule of interest for further investigation in medicinal

chemistry and drug discovery. The protocols and data presented in this guide provide a

foundation for researchers to synthesize, characterize, and evaluate the biological potential of

this chiral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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